Isoalloalantolactone

Description

Classification and Natural Origin of Isoalloalantolactone

This compound is classified as a sesquiterpene lactone. nih.govbiosynth.com Sesquiterpene lactones are a large and diverse group of secondary metabolites found predominantly in the plant kingdom. researchgate.net Their chemical structure is based on a 15-carbon skeleton, which is formed from three isoprene (B109036) units. researchgate.net These compounds are known for their wide range of biological activities. researchgate.netnih.gov More specifically, this compound belongs to the eudesmanolide group of sesquiterpene lactones. nih.gov

This compound is primarily found in plants belonging to the Asteraceae family, one of the largest families of flowering plants. botanichealthcare.netmdpi.comwikipedia.orgnih.govnih.gov This family, also known as the sunflower family, is distributed worldwide and includes many well-known species. mdpi.comwikipedia.orgnih.gov

The compound has been isolated from several specific species within this family, including:

Inula helenium (Elecampane): The roots of Inula helenium are a known source of this compound. biosynth.comnih.govcymitquimica.com This plant has a history of use in traditional medicine. biosynth.com

Inula racemosa (Indian Elecampane): This species, native to the Himalayan region, also contains this compound in its roots and rhizomes. botanichealthcare.netijrdo.org It is considered one of the primary bioactive constituents of the plant, alongside other sesquiterpene lactones like alantolactone (B1664491) and isoalantolactone (B1672209). botanichealthcare.netresearchgate.net

Ratibida mexicana (Mexican Coneflower): this compound has been isolated from the roots of Ratibida mexicana. nih.govresearchgate.netunam.mx This perennial plant features golden ray flowers and has an upright, branching habit. jelitto.com

This compound has also been reported in other plants such as Artemisia gmelinii and Artemisia iwayomogi. nih.gov

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

|---|---|---|

| Inula helenium | Asteraceae | Roots biosynth.comnih.govcymitquimica.com |

| Inula racemosa | Asteraceae | Roots and rhizomes botanichealthcare.netijrdo.org |

| Ratibida mexicana | Asteraceae | Roots nih.govresearchgate.netunam.mx |

| Artemisia gmelinii | Asteraceae | Not specified nih.gov |

| Artemisia iwayomogi | Asteraceae | Not specified nih.gov |

Sesquiterpene Lactone Classification

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored several avenues, primarily focusing on its biological activities. nih.govbiosynth.com

One significant area of investigation is its potential as an antineoplastic agent . nih.gov Studies have shown that this compound exhibits moderate cytotoxic activity against various solid tumor cell lines. nih.govresearchgate.net

Research has also delved into its antifungal properties . nih.gov It has demonstrated the ability to significantly inhibit the radial growth of certain phytopathogenic fungi. nih.gov

Furthermore, this compound has been studied for its phytotoxic effects . nih.gov It has been observed to cause significant inhibition of radicle growth in certain plant species. nih.gov In detailed studies using chloroplasts, this compound was found to inhibit ATP synthesis, proton uptake, and electron transport, acting as a Hill's reaction inhibitor by affecting photosystem II. nih.govresearchgate.net

The compound's role as a plant growth regulator has also been noted. capes.gov.br

Table 2: Investigated Biological Activities of this compound

| Research Area | Findings |

|---|---|

| Antineoplastic Activity | Moderate cytotoxic activity against solid tumor cell lines. nih.govresearchgate.net |

| Antifungal Activity | Significant inhibition of the growth of phytopathogenic fungi. nih.gov |

| Phytotoxic Activity | Inhibition of radicle growth in plants. nih.gov Acts as a Hill's reaction inhibitor by affecting photosystem II. nih.govresearchgate.net |

| Plant Growth Regulation | Displays activity as a plant growth regulator. capes.gov.br |

Structure

3D Structure

Properties

CAS No. |

64395-76-2 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

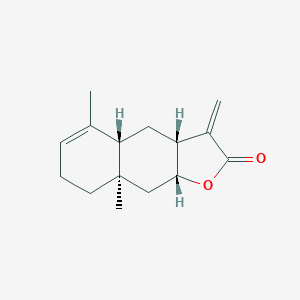

(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |

InChI Key |

PQRAHHQIYITFCT-QVHKTLOISA-N |

SMILES |

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |

Canonical SMILES |

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Isoalloalantolactone

Advanced Analytical Techniques for Structural Determination

The determination of isoalloalantolactone's molecular structure has been achieved through the synergistic application of several powerful analytical methods. semanticscholar.orgnih.gov Mass spectrometry (MS) provides crucial information on the molecule's mass and elemental composition, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are vital for analyzing volatile compounds. semanticscholar.orgnih.gov

However, the definitive tool for piecing together the intricate framework of atoms is Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. This data, including chemical shifts and coupling constants, offers the initial clues to the connectivity of the molecular structure.

To assemble the complete picture, two-dimensional (2D) NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

In addition to these spectroscopic methods, X-ray crystallography offers the most unambiguous determination of a molecule's three-dimensional structure in its crystalline state. researchgate.net This technique has been instrumental in confirming the stereochemistry of related N-heterocycles derived from similar lactones. researchgate.net

Below is a representative table of the kind of data generated from NMR analysis for the structural elucidation of a compound like this compound.

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| C-1 | 35.8 | 1.55 (m), 1.90 (m) | H-2, H-10 | C-2, C-5, C-9, C-10 |

| C-2 | 27.2 | 1.75 (m) | H-1, H-3 | C-1, C-3, C-4, C-10 |

| C-3 | 34.1 | 2.10 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| C-4 | 141.5 | - | - | C-2, C-3, C-5, C-6, C-15 |

| C-5 | 52.1 | 2.95 (d) | H-10 | C-1, C-4, C-6, C-7, C-10 |

| C-6 | 78.9 | 4.25 (t) | H-7 | C-4, C-5, C-7, C-8, C-11 |

| C-7 | 41.3 | 2.50 (m) | H-6, H-8 | C-5, C-6, C-8, C-9, C-11 |

| C-8 | 23.4 | 1.65 (m), 1.85 (m) | H-7, H-9 | C-6, C-7, C-9, C-10 |

| C-9 | 38.2 | 1.45 (m) | H-8, H-10 | C-1, C-7, C-8, C-10, C-14 |

| C-10 | 42.7 | 2.30 (m) | H-1, H-5, H-9 | C-1, C-2, C-5, C-8, C-9 |

| C-11 | 170.1 | - | - | C-7, C-12, C-13 |

| C-12 | 120.5 | 5.50 (s), 6.10 (s) | - | C-7, C-11, C-13 |

| C-13 | 139.8 | - | - | C-7, C-11, C-12 |

| C-14 | 21.3 | 1.10 (d) | H-9 | C-8, C-9, C-10 |

| C-15 | 22.8 | 1.80 (s) | - | C-3, C-4, C-5 |

Note: The data in this table is illustrative and represents typical values for a eudesmanolide-type sesquiterpene lactone. Actual values for this compound would be determined experimentally.

Stereochemical Features and Isomeric Relationships (e.g., with Alantolactone)

This compound is a stereoisomer of alantolactone (B1664491), meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. ijcrt.org These two compounds are major constituents found in plants of the Inula genus. pharmacophorejournal.com The key stereochemical distinction lies in the fusion of the lactone ring to the decalin (two fused six-membered rings) core of the molecule.

The stereostructures of this compound and its isomers have been assigned based on spectral data and chemical correlations. capes.gov.br For instance, the relative stereochemistry can be probed by observing Nuclear Overhauser Effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which indicate through-space proximity between protons.

The isomeric relationship between these compounds is critical as it can significantly influence their biological activity. pharmacophorejournal.com The specific orientation of the lactone ring and the chiral centers within the molecule dictate how it interacts with biological targets. researchgate.net For example, the Michael-type addition of amines to alantolactone and isoalantolactone (B1672209) to form adducts proceeds stereoselectively, highlighting the importance of the inherent stereochemistry of the starting lactone. researchgate.net

The structures of alantolactone and this compound are examples of eudesmanolide sesquiterpene lactones. The fundamental difference between them often lies in the configuration at the C4 and C10 positions and the cis- or trans-fusion of the rings.

Biosynthetic Pathways and Metabolic Engineering of Isoalloalantolactone

Proposed Biogenetic Routes to Isoalloalantolactone

The biosynthesis of this compound, like other sesquiterpene lactones, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). icm.edu.pl These building blocks are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. icm.edu.plroyalsocietypublishing.org

The journey to this compound begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), through the condensation of two IPP molecules with one DMAPP molecule, a reaction catalyzed by FPP synthase. royalsocietypublishing.orgnih.gov FPP then undergoes a series of cyclization and oxidation reactions. A key step is the cyclization of FPP to form a germacrene A backbone, a reaction mediated by germacrene A synthase (GAS). tandfonline.com Subsequent oxidation of germacrene A by germacrene A oxidase (GAO), a cytochrome P450 enzyme, yields germacrene A acid. tandfonline.com

From germacrene A acid, the pathway to eudesmanolide-type sesquiterpene lactones like this compound is thought to proceed through further enzymatic transformations. While the precise enzymatic steps leading directly to this compound are not fully elucidated, it is proposed that a series of cyclizations and rearrangements of the germacrene skeleton, followed by lactonization, are required. nih.gov The formation of the characteristic eudesmanolide carbon skeleton is a critical juncture in this proposed biogenetic route.

Enzymatic Mechanisms and Key Intermediates in Biosynthesis

The biosynthesis of sesquiterpene lactones is orchestrated by a series of specialized enzymes, primarily sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYP450s). nih.gov

Key Enzymes and their Roles:

| Enzyme | Abbreviation | Function |

| Farnesyl Pyrophosphate Synthase | FPPS | Catalyzes the formation of farnesyl pyrophosphate (FPP) from IPP and DMAPP. royalsocietypublishing.org |

| Germacrene A Synthase | GAS | A sesquiterpene synthase that cyclizes FPP to form the germacrene A scaffold. tandfonline.com |

| Germacrene A Oxidase | GAO | A cytochrome P450 enzyme (often from the CYP71AV subfamily) that catalyzes the three-step oxidation of germacrene A to germacrene A acid. tandfonline.com |

| Costunolide Synthase | COS | A cytochrome P450 enzyme that hydroxylates germacrene A acid, leading to the formation of a lactone ring, a key feature of many sesquiterpene lactones. royalsocietypublishing.org |

Key Intermediates:

The biosynthetic pathway involves several crucial intermediate molecules that are sequentially modified by the aforementioned enzymes.

| Intermediate | Description |

| Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) | The fundamental five-carbon building blocks for all terpenoids. icm.edu.pl |

| Farnesyl Pyrophosphate (FPP) | The universal fifteen-carbon precursor for all sesquiterpenoids. nih.gov |

| Germacrene A | A key sesquiterpene intermediate with a 10-membered ring structure. tandfonline.com |

| Germacrene A Acid | The product of the oxidation of germacrene A, a precursor to lactonization. tandfonline.com |

| Costunolide | A germacranolide that is considered a common precursor for many other types of sesquiterpene lactones, likely including the eudesmanolide scaffold of this compound. tandfonline.com |

The lactonization step, which forms the characteristic γ-lactone ring, is a critical part of the pathway. This is often catalyzed by a CYP450 enzyme that hydroxylates the germacrenoic acid at a specific carbon, which then allows for spontaneous or enzyme-assisted ring closure. royalsocietypublishing.org The formation of the eudesmanolide skeleton of this compound likely involves further enzymatic cyclization and rearrangement from a germacranolide precursor like costunolide. nih.gov

Molecular Studies of Bioactive Metabolite Production within Plant Systems

Research into the production of sesquiterpene lactones within plants has revealed that their synthesis is often localized to specific tissues and cell types, most notably glandular trichomes. science.gov These specialized structures on the plant surface act as small bio-factories for the production and storage of these defensive compounds.

Studies on various species in the Asteraceae family have shown that the genes encoding the biosynthetic enzymes for sesquiterpene lactones are highly expressed in these glandular trichomes. For instance, investigations in sunflower (Helianthus annuus) have localized the biosynthesis of sesquiterpene lactones to the capitate glandular trichomes. science.gov Similarly, in Artemisia annua, the production of the sesquiterpene lactone artemisinin (B1665778) is confined to glandular secretory trichomes. researchgate.net

Molecular analyses, including transcriptomics and quantitative PCR, have been instrumental in identifying and characterizing the genes involved in these pathways. researchgate.net The expression of these genes is often tightly regulated and can be induced by various factors, including developmental cues and environmental stresses, highlighting their role in plant defense. tandfonline.com The elucidation of these molecular mechanisms provides a foundation for the metabolic engineering of these pathways.

Strategies for Biosynthetic Pathway Engineering

The low abundance of many valuable sesquiterpene lactones in their native plant sources has driven the development of metabolic engineering strategies to enhance their production. researchgate.net These approaches aim to overcome the limitations of natural production systems by manipulating the biosynthetic pathways in either the native plant or a heterologous host.

Directed Enzyme Evolution and Rational Design for Enhanced Production

Directed evolution and rational design are powerful protein engineering techniques used to improve the properties of enzymes. illinois.edu These strategies can be applied to the enzymes of the this compound biosynthetic pathway to enhance their catalytic efficiency, alter their substrate specificity, or improve their stability.

Directed Evolution: This process mimics natural evolution in the laboratory. It involves creating a large library of mutant enzymes through random mutagenesis, followed by screening for variants with improved properties. This approach does not require detailed knowledge of the enzyme's structure or mechanism. illinois.edu

Rational Design: This strategy relies on a thorough understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid changes are introduced at the active site or other key regions to achieve the desired functional modifications. illinois.edu

Reconstitution of Metabolic Pathways in Heterologous Host Organisms

A promising strategy for the production of complex plant natural products is the transfer of their entire biosynthetic pathway into a more manageable and scalable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). escholarship.org This approach, known as heterologous expression, offers several advantages, including faster growth rates, simpler genetic manipulation, and controlled fermentation conditions. nih.gov

The successful reconstitution of a sesquiterpene lactone pathway in a heterologous host requires the identification and cloning of all the necessary biosynthetic genes. researchgate.net These genes are then introduced into the host organism, which is often engineered to enhance the supply of the precursor FPP. nih.gov For example, the artemisinin biosynthetic pathway has been successfully reconstituted in both E. coli and S. cerevisiae, leading to the microbial production of its precursor, artemisinic acid. researchgate.netnih.gov Similar strategies could be applied for the production of this compound.

Combinatorial Biosynthesis for Diversification of this compound Analogues

Combinatorial biosynthesis is an exciting frontier in metabolic engineering that aims to create novel "unnatural" natural products by mixing and matching biosynthetic enzymes from different pathways. nih.gov This approach can be used to generate a diverse library of this compound analogues with potentially new or improved biological activities.

By expressing a sesquiterpene synthase from one organism with a cytochrome P450 from another, for example, it is possible to generate novel sesquiterpene scaffolds that can then be further modified by other enzymes. nih.gov This "mix-and-match" approach can lead to the production of a wide array of new compounds that would be difficult to synthesize using traditional chemical methods. The application of combinatorial biosynthesis to the this compound pathway could yield a range of novel eudesmanolides with unique properties.

Chemical Synthesis and Semisynthesis of Isoalloalantolactone and Analogues

Total Synthesis Approaches (e.g., from (−)-Santonin)

Total synthesis provides a route to complex natural products from readily available starting materials, offering complete control over the chemical architecture. A notable total synthesis of (+)-isoalloalantolactone utilizes the well-known sesquiterpene lactone (−)-santonin as a chiral starting material. acs.orgacs.orgcapes.gov.br

The chemical conversion of (−)-santonin to (+)-isoalloalantolactone is a multi-step process that involves a key strategy of "functionality transfer." researchgate.net This approach reorients the functional groups within the molecular scaffold to achieve the target structure. The synthesis reported by Blay and colleagues in 1992 demonstrates this conversion, successfully yielding both (+)-isoalantolactone and (+)-isoalloalantolactone. capes.gov.br This synthetic pathway underscores the utility of abundant natural products like santonin (B1680769) as versatile precursors for constructing other structurally related and biologically significant sesquiterpenoids. acs.orgacs.org

Semisynthetic Strategies from Natural Precursors

Semisynthesis is a powerful strategy that leverages the complex scaffolds of natural products isolated directly from their source, modifying them chemically to create new derivatives. researchgate.net This approach is often more efficient than total synthesis for producing structurally diverse analogues. The primary natural source for isoalloalantolactone is the plant Inula racemosa, which also produces its isomers, alantolactone (B1664491) and isoalantolactone (B1672209). ias.ac.incapes.gov.brirjmets.com

Researchers have successfully used alantolactone and isoalantolactone isolated from Inula racemosa as starting materials for semisynthesis. researchgate.netias.ac.in For example, pyrazoline derivatives of both alantolactone and isoalantolactone have been synthesized through reactions with diazomethane, diazoethane, and diazopropane. ias.ac.in Another innovative approach involves a 1,3-dipolar cycloaddition reaction with azomethine ylides to create novel spiro-pyrrolizidino hybrids of these sesquiterpene lactones. researchgate.net These strategies demonstrate how the existing functional groups and carbon skeleton of naturally derived sesquiterpene lactones can be chemically manipulated to generate libraries of new compounds for further study. researchgate.netnih.gov

Precursor-Directed Biosynthesis (PDB) in Analogue Generation

Precursor-directed biosynthesis (PDB) is a biotechnological technique that combines chemical synthesis with natural biosynthetic pathways to generate novel compounds. researchgate.netpsu.edu In this method, a producing organism, such as a plant or microorganism, is supplied with a synthetic analogue of a natural biosynthetic precursor. The organism's enzymes then incorporate this unnatural "mutasynthon" into the final metabolic product, resulting in a new analogue that would not be produced naturally. researchgate.netpsu.edu

This approach is particularly valuable for creating derivatives of complex molecules like sesquiterpene lactones, where total synthesis is challenging. researchgate.net The biosynthesis of sesquiterpene lactones begins with common precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are converted to farnesyl diphosphate (FPP) and then cyclized and oxidized to form the final lactone structures. nih.gov By feeding chemically modified precursors that mimic these intermediates to the producing organism, it is possible to generate a variety of new analogues. researchgate.net For instance, the biosynthetic pathway of the sesquiterpene lactone artemisinin (B1665778) has been extensively studied and engineered, serving as a model for the biotechnological production of other sesquiterpene lactones. researchgate.netnih.gov

Mutasynthesis and Post-Biosynthetic Functionalization for Structural Diversity

Mutasynthesis, or mutational biosynthesis, is a more advanced form of PDB that offers greater control over the final product. researchgate.netresearchgate.net This technique utilizes a mutant strain of a producing organism in which a specific gene in the biosynthetic pathway has been inactivated. psu.edu This blockage prevents the production of the natural precursor, meaning the organism can only produce a final product if it is supplied with an external, synthetic analogue. This eliminates the formation of the original natural product, simplifying purification and often improving the yield of the desired novel analogue. psu.eduresearchgate.net

Mutasynthesis has been successfully applied to generate analogues of various natural products, including polyketides and peptides. researchgate.net For sesquiterpene lactones, this could involve creating a mutant plant or microbial strain deficient in an early-stage enzyme, such as germacrene A synthase. Feeding this mutant with synthetic substrate analogues could lead to the production of a diverse library of novel sesquiterpenoids. researchgate.net Post-biosynthetic functionalization, where the natural product is isolated and then chemically modified, remains a complementary strategy to further expand the structural diversity of compounds generated through biosynthetic methods. researchgate.net Together, these approaches provide a powerful toolkit for creating structural diversity, enabling the exploration of structure-activity relationships. researchgate.netresearchgate.net

Investigation of Isoalloalantolactone S Biological Activities and Pharmacological Effects

Anticancer Activities and Associated Cellular Mechanisms

Inhibition of Cancer Cell Proliferation

Isoalloalantolactone has demonstrated notable capabilities in curbing the proliferation of various cancer cells. nih.govnih.gov Studies have shown that this compound can effectively reduce the viability of cancer cells in a manner that is dependent on both dose and duration of exposure. nih.gov For instance, in colorectal cancer (CRC) cell lines such as HCT116 and SW620, this compound has been observed to significantly decrease cell viability. nih.gov This inhibitory effect on proliferation is a key aspect of its anticancer potential. nih.govnih.gov The mechanisms behind this inhibition are multifaceted, often involving the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HCT116 | Colorectal Cancer | Reduced cell viability and colony formation | nih.gov |

| SW620 | Colorectal Cancer | Reduced cell viability | nih.gov |

| Hep-G2 | Liver Cancer | Inhibition of proliferation | nih.gov |

| NCCIT | Testicular Cancer | Cytotoxic effect and reduced cell viability | nih.gov |

| NTERA2 | Testicular Cancer | Cytotoxic effect and reduced cell viability | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A crucial mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is characterized by distinct morphological and biochemical changes in cells, ultimately leading to their controlled demise. nih.gov In various cancer cell lines, treatment with this compound has been shown to trigger apoptotic pathways. nih.govnih.gov

For example, in colorectal cancer cells, this compound treatment leads to an increase in the levels of cleaved PARP, a key indicator of apoptosis. nih.govfrontiersin.org It also downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.govfrontiersin.org In liver cancer cells (Hep-G2), the pro-apoptotic effects were evidenced by increased expression of caspase-3, -8, and -9, as well as the pro-apoptotic protein Bax, alongside a reduction in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in testicular cancer cell lines, this compound has been shown to induce apoptosis, as confirmed by the downregulation of proteins that inhibit apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it selectively eliminates cancer cells. frontiersin.org

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

| Cancer Cell Line | Key Molecular Events | Reference |

|---|---|---|

| Colorectal Cancer (HCT116) | Upregulation of cleaved-PARP; Downregulation of Bcl-2 and Bcl-XL. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Liver Cancer (Hep-G2) | Increased expression of caspase-3, -8, -9, and Bax; Decreased expression of Bcl-2. nih.gov | nih.gov |

| Testicular Cancer (NCCIT, NTERA2) | Downregulation of apoptosis-inhibiting proteins. nih.gov | nih.gov |

| Pancreatic Carcinoma (PANC-1) | Significant reduction in mitochondrial potential (ΔΨm). nih.gov | nih.gov |

Modulation of Reactive Oxygen Species (ROS) Levels in Tumor Cells

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. oncologycompass.com While moderate levels can promote tumor growth, excessive ROS can induce cell death. oncologycompass.comnih.gov this compound has been found to modulate ROS levels in tumor cells, contributing to its anticancer activity. nih.gov

In several cancer types, the induction of apoptosis by this compound is linked to the overproduction of ROS. researchgate.net For instance, in prostate cancer cells, this compound is reported to induce apoptosis through a mechanism dependent on ROS. nih.gov This elevation of ROS can lead to oxidative stress, which in turn triggers cellular damage and activates apoptotic pathways. mdpi.com In testicular cancer cells, this compound was found to induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides, by modulating the expression of proteins such as GPX4, xCT, NRF2, and HO-1. nih.gov This ability to disrupt the redox balance in cancer cells represents a key therapeutic strategy. oncologycompass.comfrontiersin.org

Cell Cycle Arrest in Cancer Cells

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. vhio.net this compound has been shown to interfere with this process by inducing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and multiplying. nih.govfrontiersin.org

In colorectal cancer cell lines, treatment with this compound has been observed to cause a significant increase in the population of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase population. frontiersin.org This indicates that the compound blocks the transition from the G1 to the S phase, effectively halting cell proliferation. frontiersin.org This G0/G1 phase arrest is a common mechanism of action for many anticancer compounds. nih.govfrontiersin.org Similarly, in other cancer models, the induction of cell cycle arrest, often at the G2/M phase, has been reported as a key contributor to the antiproliferative effects of related compounds. mdpi.comnih.gov The ability to halt the cell cycle is a critical component of this compound's anticancer profile. nih.govfrontiersin.org

Table 3: Effect of this compound on Cell Cycle Progression

| Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|

| Colorectal Cancer Cells | G0/G1 phase | frontiersin.org |

Suppression of Tumor Cell Migration and Invasion (e.g., Hep-G2 cells)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. This compound has demonstrated the potential to suppress these critical processes.

In human liver cancer cells (Hep-G2), this compound has been shown to significantly target and inhibit both cell migration and invasion. nih.gov This is a crucial finding, as preventing metastasis is a major goal of cancer therapy. The underlying mechanisms likely involve the modulation of various signaling pathways that regulate cell motility and the degradation of the extracellular matrix. For instance, in other liver cancer models, the hepatitis B virus X protein (HBx) has been shown to promote cell migration and invasion, a process that can be counteracted by certain therapeutic agents. bmbreports.orgresearchgate.netnih.gov The ability of this compound to interfere with these metastatic processes in Hep-G2 cells highlights its potential as a comprehensive anticancer agent. nih.gov

Enhancement of Efficacy of Other Anticancer Agents (Synergistic Effects)

Combination therapy, which involves the use of multiple therapeutic agents, is a cornerstone of modern cancer treatment. nih.gov This approach can lead to synergistic effects, where the combined treatment is more effective than the sum of its individual components. nih.govnih.gov this compound has shown promise in enhancing the efficacy of other anticancer drugs.

For example, in prostate cancer, this compound has been found to increase the sensitivity of cancer cells to cisplatin-based treatments. nih.gov This synergistic effect is achieved by cooperating with cisplatin (B142131) to heighten endoplasmic reticulum (ER) stress and activate the JNK signaling pathway. nih.gov The ability of natural compounds to sensitize cancer cells to conventional chemotherapy is a significant area of research. mdpi.com By combining this compound with existing anticancer drugs, it may be possible to achieve better therapeutic outcomes, potentially at lower doses, which could also help to reduce side effects. nih.govfrontiersin.org

Anti-inflammatory Properties and Mechanistic Underpinnings

This compound, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the reduction of inflammatory mediators and oxidative stress.

Inhibition of NF-κB Signaling Pathway Activation

A central mechanism of this compound's anti-inflammatory effect is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. lookchem.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. scienceopen.com Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govscienceopen.com

This compound has been shown to be a potent inhibitor of NF-κB activation, with complete inhibition observed at concentrations as low as 5 μM. lookchem.com This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.gov The modulation of the NF-κB pathway is a key strategy for controlling inflammatory diseases, and this compound's ability to target this pathway underscores its therapeutic potential. nih.gov

Modulation of Inflammatory Mediators (e.g., IL-8, iNOS, RANTES Biosynthesis)

This compound exerts its anti-inflammatory effects by modulating the production of various inflammatory mediators. These include cytokines, chemokines, and enzymes responsible for producing inflammatory molecules.

Interleukin-8 (IL-8): IL-8 is a chemokine that attracts neutrophils to sites of inflammation. nih.govnih.gov Studies have shown that this compound can inhibit the production of IL-8. researchgate.net This reduction in IL-8 levels can decrease the infiltration of neutrophils, thereby mitigating the inflammatory response. nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a complex role in inflammation. dokumen.pub While NO has some protective functions, excessive production by iNOS can contribute to tissue damage and chronic inflammation. mdpi.com Research has demonstrated that this compound can downregulate the expression of iNOS, leading to reduced NO production. scienceopen.comdokumen.pub

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): RANTES, also known as CCL5, is a potent chemoattractant for T cells, eosinophils, and monocytes. nih.gov It plays a significant role in chronic inflammatory conditions. nih.gov this compound has been found to inhibit the biosynthesis of RANTES, which can help to suppress the recruitment of these inflammatory cells to affected tissues. researchgate.net

| Inflammatory Mediator | Function in Inflammation | Effect of this compound |

| Interleukin-8 (IL-8) | Chemoattractant for neutrophils. nih.govnih.gov | Inhibition of production. researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO), contributing to inflammation. dokumen.pubmdpi.com | Downregulation of expression. scienceopen.com |

| RANTES (CCL5) | Chemoattractant for T cells, eosinophils, and monocytes. nih.gov | Inhibition of biosynthesis. researchgate.net |

Attenuation of Oxidative Stress in Inflammatory Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is intricately linked to inflammation. nih.gov This imbalance can lead to cellular damage and perpetuate the inflammatory cascade. frontiersin.org this compound contributes to the attenuation of oxidative stress, which is a key component of its anti-inflammatory activity.

During an inflammatory response, immune cells produce ROS as part of the defense mechanism. frontiersin.org However, excessive ROS can damage lipids, proteins, and DNA, leading to tissue injury and exacerbating inflammation. Natural compounds with antioxidant properties can help to mitigate this damage. nih.gov By reducing oxidative stress, this compound can help to break the cycle of inflammation and cellular damage, thereby protecting tissues and promoting resolution of the inflammatory response. nih.gov

Antimicrobial Activities and Mechanisms

This compound has demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various bacteria and fungi.

Antibacterial Spectrum and Efficacy (e.g., against Bacillus subtilis, Pseudomonas fluorescens, Staphylococcus aureus, E. coli)

This compound exhibits activity against both Gram-positive and Gram-negative bacteria. nih.gov Its antibacterial effects have been observed against a range of common pathogens.

While specific efficacy data for this compound against Bacillus subtilis and Pseudomonas fluorescens is not detailed in the provided search results, its general antibacterial properties are noted. One significant area of research has been its effect on Staphylococcus aureus, particularly in overcoming antibiotic resistance. mdpi.com

A notable mechanism of action is its ability to enhance the efficacy of β-lactam antibiotics, such as penicillin G, against β-lactamase-producing strains of Staphylococcus aureus. mdpi.com β-lactamase is an enzyme produced by resistant bacteria that inactivates β-lactam antibiotics. This compound has been shown to inactivate this enzyme, thereby restoring the antibiotic's effectiveness. mdpi.com This suggests a potential role for this compound as an adjuvant in combination therapies to combat resistant bacterial infections. mdpi.com

| Bacterial Species | Gram Stain | Relevance | Reported Activity of this compound |

| Bacillus subtilis | Gram-positive | Common soil bacterium, used in research. | General antibacterial activity. |

| Pseudomonas fluorescens | Gram-negative | Environmental bacterium, opportunistic pathogen. | General antibacterial activity. |

| Staphylococcus aureus | Gram-positive | Common cause of skin, respiratory, and other infections. mdpi.com | Enhances penicillin G activity by inactivating β-lactamase. mdpi.com |

| Escherichia coli | Gram-negative | Common in the gut, some strains are pathogenic. nih.gov | General antibacterial activity. |

Antifungal Spectrum and Efficacy (e.g., against Candida albicans, Candida krusei, phytopathogenic fungi)

This compound also possesses antifungal properties against a variety of fungal species, including human pathogens and fungi that affect plants.

Its activity against Candida species is of particular interest. Candida albicans is a common cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic disease. who.int Candida krusei is noteworthy for its intrinsic resistance to the common antifungal drug fluconazole. mdpi.com The effectiveness of this compound against these species suggests its potential as an alternative or complementary antifungal agent.

In addition to its effects on human pathogens, this compound has shown activity against phytopathogenic fungi, which are fungi that cause diseases in plants. who.int This indicates a potential application in agriculture as a natural fungicide to protect crops from fungal infections.

| Fungal Species | Relevance | Reported Activity of this compound |

| Candida albicans | Common human opportunistic pathogen. who.int | Antifungal activity. |

| Candida krusei | Human pathogen, often resistant to fluconazole. mdpi.com | Antifungal activity. |

| Phytopathogenic fungi | Cause diseases in plants. who.int | Antifungal activity. |

Antimycobacterial Activity (e.g., against M. tuberculosis)

This compound has been identified as having activity against Mycobacterium tuberculosis. As a constituent of plants like Inula racemosa, which are used in traditional medicine for antimicrobial purposes, its bioactivity has been a subject of scientific investigation irjmets.com. Studies involving the screening of plant-derived terpenoids have quantified the antimycobacterial efficacy of this compound.

In a review of antimycobacterial plant terpenoids, this compound, isolated from Rudbeckia mollis, demonstrated a Minimum Inhibitory Concentration (MIC) of 128 µg/ml against M. tuberculosis thieme-connect.com. The activity of sesquiterpene lactones can vary based on their specific stereochemistry. For context, the related compound alloalantolactone, isolated from Rudbeckia subtomentosa, showed more potent activity with a MIC of 32 µg/ml thieme-connect.com. Furthermore, synthetic modifications to the core structure, such as the creation of 5α-epoxyalantolactone, have yielded compounds with even greater potency, exhibiting a MIC of 8 µg/ml thieme-connect.com.

The presence and biosynthesis of these compounds in plant roots further support their role as antimicrobial agents. Research on Inula racemosa has shown that the genes responsible for alantolactone (B1664491) biosynthesis and general antimicrobial activities are highly expressed in the roots, which corresponds with a high accumulation of both alantolactones and isoalantolactones in this part of the plant nih.gov.

**Table 1: Antimycobacterial Activity of this compound and Related Compounds against *M. tuberculosis***

| Compound | Source / Type | MIC (µg/ml) | Citation |

|---|---|---|---|

| This compound | Rudbeckia mollis | 128 | thieme-connect.com |

| Alloalantolactone | Rudbeckia subtomentosa | 32 | thieme-connect.com |

| 3-oxoalloalantolactone | Rudbeckia subtomentosa | 128 | thieme-connect.com |

| 4α-epoxyisoalantolactone | Synthetic analog | 32 | thieme-connect.com |

| 5α-epoxyalantolactone | Synthetic analog | 8 | thieme-connect.com |

Disruption of Microbial Cell Membrane Integrity

Based on available scientific literature, specific studies detailing the mechanism of this compound in disrupting microbial cell membrane integrity have not been identified. While the antimicrobial effects of many natural compounds are attributed to membrane disruption, direct evidence or mechanistic studies for this compound's action on the cell membrane is not presently available mdpi.comfrontiersin.orgfrontiersin.orgopenaccessjournals.com.

Inhibition of Specific Microbial Enzymes (e.g., Erg11, Erg6, MCR-1)

There is currently a lack of specific research data on the inhibitory effects of this compound on particular microbial enzymes such as Erg11, Erg6, or MCR-1. Although it is generally thought that the biological activities of this compound may involve the modulation of key enzymes, specific targets within microbial enzymatic pathways have not been detailed in the available literature biosynth.comdntb.gov.ua.

Synergistic Effects with Established Antibiotics (e.g., Polymyxin B, Colistin)

Scientific studies investigating the synergistic effects of this compound with established antibiotics like Polymyxin B or Colistin are not found in the current body of literature. While combination therapies involving polymyxins are an active area of research to combat resistant bacteria, the potential role of this compound in such combinations has not been explored unar.ac.idnih.govfrontiersin.org.

Neuroprotective Effects

Direct studies focusing exclusively on the neuroprotective effects of this compound are limited. However, research into its closely related isomer, isoalantolactone (B1672209) (ISA), has indicated potential neuroprotective activity. A review of isoalantolactone's pharmacological effects notes that it possesses neuroprotective properties, which are suggested to be linked to its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway researchgate.net. Furthermore, this compound is a known chemical constituent of plants such as Inula racemosa, which are investigated for various medicinal properties, including neuroprotective activities dokumen.pubvicas.org. However, specific experimental data confirming the neuroprotective capacity of isolated this compound is not prominently available.

Antidepressant-like Activity

The direct antidepressant-like activity of this compound has not been a specific focus of published research. Studies have been conducted on its isomer, isoalantolactone, which was found to relieve depression-like behaviors in mice, with its mechanism potentially involving the modulation of the gut-brain axis nih.gov. Reviews of isoalantolactone also mention its antidepressant-like activity researchgate.net. This compound is found in plants like Inula racemosa, which are noted in texts on medicinal plants to be associated with traditional uses for neurological and mood-related conditions dokumen.pub. Despite this association, direct experimental validation of antidepressant-like effects for this compound itself is lacking in the scientific literature.

Modulation of Glucose and Lipid Metabolism

Research on the effects of isolated this compound on glucose and lipid metabolism is not currently available. However, studies on crude extracts of plants containing this compound have shown metabolic modulation. An ethanolic extract of the whole Inula racemosa plant, which is known to contain this compound, demonstrated dose-dependent antidiabetic activity in both alloxan- and streptozocin-induced diabetic rat models rjppd.org. The study noted that the extract at a 400mg/kg dose showed activity comparable to the standard drug glibenclamide rjppd.org. The authors concluded that further studies are needed to identify which specific chemical constituents are responsible for the observed effects rjppd.org. Additionally, combination therapies that include Inula racemosa have been reported to reduce corticosteroid-induced hyperglycemia and to be used for conditions like hyperlipidemia, although the specific contribution of this compound to these effects is not defined ijrap.net.

Allelopathic Effects and Interactions in Plant Ecosystems

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have positive (stimulatory) or negative (inhibitory) effects. frontiersin.orgpjoes.com In plant ecosystems, allelopathy plays a crucial role in plant-plant competition, influencing community structure, succession, and the success of invasive species. nih.govnih.gov Allelochemicals are released into the environment through various means, including root exudation, leaching from leaves, and decomposition of plant residues, affecting neighboring plants by interfering with essential physiological processes. researchgate.netcje.net.cn

This compound, a sesquiterpene lactone found in various plants, has been identified as a potent allelochemical. Research has demonstrated its significant inhibitory effects on other plant species, highlighting its role in the chemical ecology of the plants that produce it.

Detailed Research Findings

Bioactivity-guided studies have isolated this compound from the roots of plants such as Ratibida mexicana and various Inula species. nih.govcapes.gov.br Investigations into its biological activity have revealed significant allelopathic properties, particularly its ability to inhibit plant growth.

One key study demonstrated that this compound causes a significant inhibition of radicle growth in other plant species. nih.gov The compound's effects were tested on Amaranthus hypochondriacus and Echinochloa crus-galli, both of which experienced notable growth suppression. nih.gov This inhibitory action suggests that this compound can provide a competitive advantage to the plant that produces it by suppressing the growth of nearby competitors.

The mechanism behind this inhibition is linked to the disruption of fundamental physiological processes. This compound has been shown to be an inhibitor of the Hill reaction in chloroplasts. nih.gov Specifically, it interferes with photosystem II (PSII), a critical component of the photosynthetic electron transport chain. nih.gov The compound inhibits ATP synthesis, proton uptake, and electron transport from water to methylviologen. nih.gov The precise site of inhibition is located between the P680 reaction center and the primary quinone acceptor (QA) of photosystem II. nih.gov By disrupting photosynthesis, this compound effectively curtails the energy supply for growth and development in susceptible plants.

The genus Inula is recognized for producing a variety of bioactive compounds, including sesquiterpene lactones with allelopathic potential. mdpi.comresearchgate.net While research on the allelopathic role of many Inula species is still limited, studies on extracts from plants like Inula peacockiana have shown negative effects on the development of other seedlings, including causing lesions and reducing chlorophyll (B73375) levels. mdpi.comdergipark.org.tr This context supports the understanding that compounds like this compound are part of a chemical defense and interference strategy within their native ecosystems.

Interactive Data Table: Inhibitory Effects of this compound

The following table summarizes the observed allelopathic effects of this compound on the radicle growth of selected plant species from research findings.

| Target Plant Species | Observed Effect | Reference |

| Amaranthus hypochondriacus | Significant inhibition of radicle growth | nih.gov |

| Echinochloa crus-galli | Significant inhibition of radicle growth | nih.gov |

| Lactuca sativa (Lettuce) | Hexane subfractions of Inula falconeri, a related plant, showed 100% inhibition of seed growth at 100 ppm, indicating high potency of compounds from this genus. | nih.gov |

Molecular Targets and Cellular Pathways Affected by Isoalloalantolactone

Interaction with Key Enzymes

Isoalloalantolactone and its isomer, alantolactone (B1664491), have been shown to interact with several key enzymes, influencing various cellular pathways. One of the notable targets is the IκB kinase (IKK) complex . Alantolactone has been observed to inhibit the phosphorylation of IκB-α and IKK, which are crucial steps in the activation of the NF-κB signaling pathway. researchgate.net This inhibition is thought to be a key mechanism behind its anti-inflammatory effects. researchgate.net

While direct enzymatic assays on this compound's effect on fungal enzymes like Erg11 and Erg6 are not extensively detailed in the provided search results, the general class of sesquiterpene lactones has been studied for their antifungal properties, which often involve targeting the fungal cell membrane and its biosynthetic enzymes.

Similarly, there is no specific information in the provided results detailing the direct interaction of this compound with MCR-1 , an enzyme conferring resistance to colistin.

Modulation of Transcription Factors

The compound significantly impacts the activity of key transcription factors that regulate inflammation, cell survival, and proliferation.

Nuclear Factor-kappaB (NF-κB): this compound's isomer, alantolactone, has been shown to suppress the activation of NF-κB. researchgate.net It achieves this by inhibiting the phosphorylation of IκB-α and IKK, which prevents the translocation of the p50 and p65 subunits of NF-κB to the nucleus. researchgate.net This blockade of NF-κB activation is a central aspect of the compound's anti-inflammatory and potential anti-cancer activities. researchgate.netoncotarget.commdpi.com The interplay between NF-κB and STAT3 is a critical axis in cellular signaling, often creating a feedback loop that promotes inflammation and tumorigenesis. oncotarget.comnih.govresearchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): Research indicates that STAT3 is another crucial target. The compound can inhibit the activation of STAT3. oncotarget.comnih.gov The interaction between STAT3 and NF-κB is significant, as they can cooperatively regulate the expression of genes involved in cell proliferation and survival. nih.gov Some studies suggest that the inhibition of STAT3 may contribute to the suppression of NF-κB activity and vice versa, highlighting a crosstalk between these two pathways. oncotarget.comresearchgate.net

Influence on Cellular Signaling Pathways

This compound and its related compounds exert their effects by modulating several critical cellular signaling pathways. These pathways are integral to cell growth, proliferation, and survival, and their dysregulation is often implicated in diseases like cancer. frontiersin.orgmdpi.compressbooks.pub

One of the primary pathways affected is the PI3K/Akt/mTOR signaling pathway . Alantolactone has been found to inhibit the phosphorylation of Akt, a key component of this pathway. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition can lead to decreased protein synthesis and cell cycle arrest. mdpi.comnih.gov

The MAPK (Mitogen-Activated Protein Kinase) pathway , which includes kinases like JNK, ERK, and p38, is also modulated. researchgate.net Alantolactone has been shown to inhibit the phosphorylation of these MAPKs. researchgate.net This pathway plays a crucial role in cell proliferation and differentiation, and its inhibition contributes to the compound's observed anti-proliferative effects. researchgate.netmdpi.com

Furthermore, the compound influences the MyD88-dependent signaling pathway . Studies have indicated that alantolactone can inhibit the expression of MyD88, an adaptor protein crucial for the activation of IKK and MAPKs in response to stimuli like lipopolysaccharide (LPS). researchgate.net

The following table summarizes the key signaling pathways influenced by alantolactone, the isomer of this compound.

| Signaling Pathway | Effect of Alantolactone | Key Proteins Targeted | Downstream Consequences |

| NF-κB Pathway | Inhibition | IKK, IκB-α, p50, p65 | Reduced inflammation, decreased cell survival |

| STAT3 Pathway | Inhibition | STAT3 | Reduced cell proliferation and survival |

| PI3K/Akt/mTOR Pathway | Inhibition | Akt, mTOR | Decreased protein synthesis, cell cycle arrest |

| MAPK Pathway | Inhibition | JNK, ERK, p38 | Reduced cell proliferation and differentiation |

| MyD88-dependent Pathway | Inhibition | MyD88 | Suppression of IKK and MAPK activation |

Effects on Cellular Structures and Processes

This compound induces significant changes in cellular structures and fundamental processes, ultimately impacting cell viability and proliferation.

Interference with Cell Cycle Progression

A hallmark of this compound's activity is its ability to interfere with the cell cycle, leading to arrest at specific phases. Research has demonstrated that isoalantolactone (B1672209) can induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. frontiersin.org This arrest is associated with a decrease in the levels of key G1 phase regulatory proteins, including Cyclin D1, CDK2, and CDK6. frontiersin.org

In other contexts, related compounds have been shown to induce a G2/M phase arrest . mdpi.commdpi.com The specific phase of cell cycle arrest can be cell-type and concentration-dependent. nih.gov For example, some synthetic indole (B1671886) derivatives have been shown to induce G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov This interference with the normal progression of the cell cycle is a key mechanism for the compound's anti-proliferative effects. frontiersin.orgchinacdc.cn

The table below summarizes the effects of isoalantolactone on cell cycle progression.

| Cell Line Type | Cell Cycle Phase of Arrest | Key Regulatory Proteins Affected | Reference |

| Colorectal Cancer Cells | G0/G1 | Cyclin D1, CDK2, CDK6 (downregulated) | frontiersin.org |

Perturbation of Cellular Energy Metabolism (Respiration, Photosynthesis)

This compound has been identified as an inhibitor of photosynthetic processes. nih.gov Research indicates that it perturbs cellular energy metabolism by acting as a Hill reaction inhibitor, which involves blocking the flow of electrons during the light-dependent reactions of photosynthesis. nih.gov Specifically, this compound inhibits the synthesis of ATP, disrupts proton uptake, and impedes electron transport from water to methyl viologen. nih.gov

| Photosynthetic Parameter | Effect of this compound | Target Site |

| ATP Synthesis | Inhibition | Photosystem II |

| Proton Uptake | Inhibition | Photosystem II |

| Electron Transport (Overall) | Inhibition (Hill Reaction Inhibitor) | Photosystem II |

| Photosystem I (PSI) Activity | No effect | - |

| Photosystem II (PSII) Activity | Inhibition | P680 to QA span |

Impact on Pigment Biosynthesis

While direct studies on the effect of this compound on pigment biosynthesis are limited, the activity of related sesquiterpene lactones suggests a potential impact. Allelochemicals, as a class, are known to interfere with various physiological processes, including the synthesis and degradation of pigments. becarre-natural.com For instance, the sesquiterpenolide parthenin (B1213759) has been shown to significantly reduce the chlorophyll (B73375) content in the leaves of treated plants. nih.gov This effect on related compounds indicates that a possible mechanism of action for this compound could involve the disruption of photosynthetic pigment pathways, although specific research is required to confirm this.

Role of Oxidative Stress and Reactive Oxygen Species Generation

A key aspect of the biological activity of sesquiterpene lactones, including this compound, involves the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a cell's antioxidant defense systems to neutralize them. researchgate.netnih.govuoa.gr These reactive species, such as superoxide (B77818) anions and hydroxyl radicals, can inflict damage upon crucial cellular macromolecules like lipids, proteins, and DNA. researchgate.netuoa.gr

The chemical structure of many sesquiterpene lactones facilitates the generation of ROS. One proposed mechanism involves the interaction with intracellular iron. Sesquiterpene lactones can preferentially target ferrous iron (Fe(II)), which is often found in higher concentrations within cancer cells. researchgate.netnih.gov The interaction can lead to the cleavage of the lactone, producing highly oxidizing and cytotoxic metabolites that contribute to cellular damage. researchgate.netnih.gov Furthermore, the activity of these compounds can deplete intracellular thiols, such as glutathione. dokumen.pub Glutathione is a critical component of the cellular redox balancing system, and its depletion impairs the cell's ability to manage ROS, increasing its susceptibility to apoptosis. dokumen.pub

Specific Molecular Interactions (e.g., α,β-unsaturated carbonyl alkylation of biological nucleophiles like SH groups; targeting Fe(II))

The reactivity of this compound at the molecular level is largely dictated by key functional groups within its structure.

α,β-Unsaturated Carbonyl Alkylation: this compound possesses an α,β-unsaturated carbonyl moiety, which acts as an electrophilic center. mdpi.com This feature makes the compound susceptible to conjugate addition reactions with biological nucleophiles. mdpi.comresearchgate.net A primary target for this alkylation reaction are the sulfhydryl (SH) groups found in the cysteine residues of proteins and in antioxidant molecules like glutathione. dokumen.pub The covalent modification of these SH groups can lead to the inactivation of enzymes and the disruption of cellular redox balance, contributing significantly to the compound's biological effects. dokumen.pub

Targeting of Fe(II): As noted in the context of oxidative stress, this compound belongs to a class of compounds known to interact with ferrous iron (Fe(II)). researchgate.netnih.gov This interaction is considered a preferential targeting mechanism, particularly in cancer cells where iron metabolism is often dysregulated, leading to higher intracellular Fe(II) concentrations. researchgate.net This can result in the generation of cytotoxic species, linking the compound's activity directly to the unique biochemistry of target cells. researchgate.netnih.gov The interaction with the iron component of heme has also been noted for sesquiterpenes.

Identification of Potential Drug Targets (e.g., Hsp70)

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a central role in maintaining protein homeostasis, assisting in protein folding, and protecting cells from various stressors. nih.gov In numerous types of cancer, Hsp70 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy by inhibiting apoptotic pathways. nih.gov This makes Hsp70 and its associated chaperone machinery compelling targets for the development of new therapeutic agents.

While there is no direct evidence confirming this compound as a specific inhibitor of Hsp70, its known effects align with pathways that modulate the heat shock response. Sesquiterpene lactones as a class have been shown to interact with the Hsp90/Hsp70 chaperone system. researchgate.net Moreover, some sesquiterpenes have been found to be potent inducers of Hsp70 expression. researchgate.net This induction is often a consequence of the cellular stress, such as protein aggregation or oxidative stress, caused by the compound. nih.gov The cell responds to this stress by activating transcription factors like Heat Shock Factor-1 (HSF1), which in turn upregulates the production of Hsp70 as a protective mechanism. Therefore, Hsp70 is a highly relevant protein in the cellular response to this compound, and while it may not be a direct inhibitory target, its modulation is a key downstream consequence of the compound's primary mechanisms of action.

Structure Activity Relationship Sar Studies of Isoalloalantolactone and Its Derivatives

Principles and Methodologies of SAR Analysis

The core principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure, including the arrangement of atoms and functional groups. oncodesign-services.comnumberanalytics.com SAR studies methodically explore this connection by synthesizing and testing a series of structurally related compounds. oncodesign-services.com The goal is to discern which parts of the molecule, or "pharmacophores," are essential for its interaction with biological targets like enzymes or receptors. numberanalytics.com

The methodologies employed in SAR analysis are both experimental and computational. oncodesign-services.com

Experimental SAR: This involves the chemical synthesis of a library of analogues where specific parts of the lead compound, in this case, isoalloalantolactone, are altered. oncodesign-services.comgeorgiasouthern.edu For instance, functional groups can be removed, added, or modified to probe their importance. georgiasouthern.edu Each new derivative is then subjected to biological assays to measure its activity, such as its ability to inhibit a particular enzyme or kill cancer cells. oncodesign-services.com By comparing the activities of these analogues, researchers can deduce the role of each structural element. georgiasouthern.edu

Computational SAR: These methods leverage computer modeling to predict the biological activity of novel compounds based on their chemical structures. oncodesign-services.com This approach can significantly speed up the discovery process by prioritizing which compounds to synthesize and test. collaborativedrug.com

Identification of Essential Structural Features for Observed Biological Activities

SAR studies on sesquiterpene lactones, the class of compounds to which this compound belongs, have identified several key structural motifs crucial for their biological effects. core.ac.uknih.gov

A pivotal feature for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone group. core.ac.uknih.gov This reactive group can undergo a Michael-type addition with nucleophiles, such as the thiol groups found in cysteine residues of proteins. core.ac.uk This alkylation of biological macromolecules is believed to be a primary mechanism behind the cytotoxic and anti-inflammatory effects of these compounds. nih.gov

For this compound specifically, research has highlighted the importance of certain structural elements for its inhibitory effects. For example, in studies on its effect on photophosphorylation, the Δ3,4 double bond was identified as an essential structural requirement for its inhibitory activity. hebmu.edu.cn While the α-methyl-γ-lactone moiety was important, it was not deemed essential for this particular activity. hebmu.edu.cn

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another significant factor influencing the activity of sesquiterpene lactones. nih.gov Higher lipophilicity can enhance membrane permeability, allowing the compounds to more easily enter cells and reach their intracellular targets. nih.gov

The table below summarizes key structural features and their impact on the biological activity of this compound and related compounds.

| Structural Feature | Importance for Biological Activity | Mechanism of Action |

| α-methylene-γ-lactone | Often essential for cytotoxicity | Alkylation of thiol groups in proteins via Michael addition nih.gov |

| Δ3,4 double bond | Essential for photophosphorylation inhibition | Specific interaction with components of the photosynthetic electron transport chain hebmu.edu.cn |

| Lipophilicity | Influences potency | Enhances cell membrane permeability, facilitating access to intracellular targets nih.gov |

Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) analysis represents a more advanced, quantitative approach to SAR. oncodesign-services.com QSAR models use statistical methods to create mathematical equations that correlate the physicochemical properties of a set of compounds with their biological activities. wikipedia.org These properties, known as molecular descriptors, can include parameters like molecular weight, logP (a measure of lipophilicity), electronic properties, and steric factors.

The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound research, QSAR studies can be employed to:

Predict the biological activity of newly designed derivatives before they are synthesized.

Optimize the lead structure to enhance a desired activity or reduce toxicity.

Gain deeper insights into the mechanisms of action by identifying the key properties that govern the biological response. nih.gov

For example, a QSAR study on a series of sesquiterpene lactones as inhibitors of the transcription factor NF-κB, a key player in inflammation, successfully identified structural features related to their cytotoxicity. nih.gov Such studies are invaluable for guiding the rational design of novel anti-inflammatory or anticancer agents based on the this compound scaffold.

Computational Approaches and Predictive Modeling in SAR

Computational approaches are integral to modern SAR studies, offering powerful tools for predicting molecular behavior and guiding experimental work. oncodesign-services.comconsorsegurosdigital.com These methods encompass a range of techniques, from molecular modeling to machine learning. oncodesign-services.commdpi.com

Molecular Modeling: This involves creating three-dimensional models of molecules and their biological targets (e.g., proteins). oncodesign-services.com Techniques like molecular docking can simulate how a ligand, such as an this compound derivative, fits into the binding site of a target protein. numberanalytics.comnih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and activity, thereby informing the design of new molecules with improved affinity. numberanalytics.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. numberanalytics.com This model can then be used as a template to search for or design new molecules that possess the same critical features.

Machine Learning and Predictive Modeling: In recent years, machine learning algorithms, such as random forests, support vector machines, and neural networks, have become powerful tools in SAR. mdpi.comnumberanalytics.commdpi.com These algorithms can be trained on large datasets of compounds with known activities to learn complex patterns and relationships between chemical structure and biological effect. numberanalytics.combenthamscience.com The resulting predictive models can then be used to rapidly screen virtual libraries of compounds and identify promising candidates for synthesis and testing, significantly accelerating the drug discovery process. mdpi.commdpi.com

The integration of these computational methods allows researchers to build robust predictive models for the biological activities of this compound derivatives, facilitating a more efficient and targeted approach to the development of new therapeutic agents. consorsegurosdigital.com

Development of Isoalloalantolactone Analogues and Derivatives for Enhanced Bioactivity

Rational Design and Synthesis of Modified Chemical Structures

The rational design of isoalloalantolactone analogues is a strategic process that leverages an understanding of its core structure to introduce targeted modifications. nih.govnih.gov This approach aims to improve pharmacological properties by altering specific functional groups. researchgate.net The synthesis of these modified structures often begins with this compound as the starting material, taking advantage of its existing chemical framework to create semi-synthetic derivatives. researchgate.netmdpi.com

A key strategy in the modification of this compound involves targeting its reactive moieties. For instance, the α,β-unsaturated γ-lactone is a characteristic feature of sesquiterpene lactones and a primary site for chemical derivatization. Synthetic efforts have focused on creating hybrids of this compound with other bioactive scaffolds. One notable example is the 1,3-dipolar cycloaddition reaction involving the olefinic bond of this compound to produce novel spiroxindole derivatives. researchgate.net This method allows for the combination of this compound with isatin (B1672199) and an amino acid, yielding complex hybrid molecules with potential for enhanced biological activity. researchgate.net

Another approach involves the modification of other parts of the this compound molecule. For example, synthetic analogs have been created by introducing an epoxy group, resulting in compounds like 4α-epoxyisoalantolactone. thieme-connect.com These modifications are designed to explore the structure-activity relationships and to identify derivatives with improved potency and selectivity. orientjchem.org The design and synthesis of these new molecules are often guided by computational modeling to predict their potential interactions with biological targets. rsc.orgfrontiersin.org

In Vitro and In Vivo Biological Evaluation of Novel Analogues

Following the synthesis of novel this compound analogues, a critical step is the comprehensive evaluation of their biological activity through both in vitro and in vivo studies. researchgate.net These evaluations are essential to determine the efficacy and potential of the newly created compounds.

In vitro assays are typically the first line of screening for biological activity. For instance, various this compound derivatives have been tested against a panel of human cancer cell lines to assess their cytotoxic effects. researchgate.net The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. For example, certain dispiro-indolinone hybrids of this compound have demonstrated significant cytotoxic activity against prostate cancer cell lines (LNCaP) with IC50 values in the low micromolar range. researchgate.net Beyond cancer, analogues have also been evaluated for their activity against other pathogens. For example, this compound and its synthetic analog, 4α-epoxyisoalantolactone, have been tested for their antimycobacterial activity against Mycobacterium tuberculosis. thieme-connect.comthieme-connect.com

The table below summarizes the in vitro biological activities of selected this compound derivatives.

| Compound/Derivative | Target/Cell Line | Activity | Reference |

| This compound | Mycobacterium tuberculosis | MIC: 128 µg/mL | thieme-connect.com |

| 4α-epoxyisoalantolactone | Mycobacterium tuberculosis | MIC: 32 µg/mL | thieme-connect.com |

| Dispiro-indolinone hybrid | LNCaP (Prostate Cancer) | IC50: 1.2–3.5 µM | researchgate.net |

Structure-Based Drug Design Initiatives for this compound Derivatives

Structure-based drug design (SBDD) is a computational approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. researchgate.netmdpi.com This methodology is increasingly being applied to the development of derivatives of natural products, including this compound, to create more potent and selective inhibitors. researchgate.netnih.gov The core principle of SBDD is to design molecules that have complementary shapes and chemical properties to the target's binding site, thereby achieving high-affinity binding. saromics.comresearchgate.net

The process of SBDD typically begins with the determination of the three-dimensional structure of the target protein, often through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net Once the structure is known, computational docking studies can be performed to predict how different this compound derivatives will bind to the target. nih.gov These docking simulations provide insights into the binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. mdpi.com

This information is then used to guide the rational design of new analogues with improved binding affinity and specificity. nih.gov For example, if a particular region of the binding pocket is found to be unoccupied, a functional group can be added to the this compound scaffold to fill this space and create additional favorable interactions. saromics.com Molecular dynamics simulations can also be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.gov While specific SBDD initiatives focused solely on this compound are not extensively detailed in the provided results, the principles of SBDD are being applied to natural product derivatives to enhance their therapeutic potential. researchgate.net The antimycobacterial activity of this compound and its synthetic analogs, for instance, provides a basis for future SBDD studies to design more potent antitubercular agents. thieme-connect.comthieme-connect.com

Advanced Methodological Approaches in Isoalloalantolactone Research

In Vitro Cellular Models for Efficacy and Mechanistic Studies

The initial assessment of the biological activities of Isoalloalantolactone (ISA) is predominantly conducted using in vitro cellular models. These models are instrumental in determining the compound's efficacy against various diseases and elucidating the underlying molecular mechanisms. Studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.net For instance, its anti-proliferative activity has been observed in colorectal cancer cells, where it induces cell cycle arrest at the G0/G1 phase, apoptosis, and autophagy. nih.gov The compound has also shown efficacy against pancreatic cancer, esophageal cancer, hepatocellular carcinoma, prostate cancer, and glioblastoma cell lines. nih.gov

Beyond cancer, in vitro models have been crucial in exploring the anti-inflammatory properties of this compound. In lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, this compound has been shown to reduce neuroinflammation by activating the GSK-3β-Nrf2 pathway and inhibiting NF-κB phosphorylation. frontiersin.org Similarly, it has demonstrated anti-inflammatory effects in zebrafish models by suppressing the recruitment of immune cells. frontiersin.org The mechanism often involves the inhibition of key inflammatory signaling pathways, such as NF-κB, which is a central mediator of immune responses. researchgate.netnih.gov

Table 1: Summary of In Vitro Studies on this compound

| Cell Line/Model | Observed Effects | Mechanistic Insights |

|---|---|---|

| Colorectal Cancer Cells (HCT116, SW620) | Inhibition of proliferation, induction of apoptosis and autophagy. nih.gov | Induces G0/G1 phase cell cycle arrest; inhibits AKT/mTOR signaling. nih.gov |

| Human Lung Carcinoma Cells | Cytotoxicity with an LD50 of 16µg/ml. ijrap.net | Inhibition of cell growth. ijrap.net |